molecular formula C9H15NO B11718040 [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol

[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol

Cat. No.: B11718040
M. Wt: 153.22 g/mol
InChI Key: HMCGKACVEWWHJY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a methanol group at the 2-position of the pyrrolidine ring (S-configuration) and a but-3-yn-1-yl substituent on the nitrogen atom. The pyrrolidine scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and capacity for hydrogen bonding, which enhances interactions with biological targets . The but-3-yn-1-yl group introduces an alkyne moiety, a reactive handle often employed in click chemistry for bioconjugation or modular synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(2S)-1-but-3-ynylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h1,9,11H,3-8H2/t9-/m0/s1

InChI Key

HMCGKACVEWWHJY-VIFPVBQESA-N

Isomeric SMILES

C#CCCN1CCC[C@H]1CO

Canonical SMILES

C#CCCN1CCCC1CO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with But-3-yn-1-yl Halides

The most widely reported method involves alkylation of (S)-pyrrolidin-2-ylmethanol using but-3-yn-1-yl bromide or chloride under basic conditions. In a representative procedure, (S)-pyrrolidin-2-ylmethanol (1.0 equiv) is treated with but-3-yn-1-yl bromide (1.2 equiv) in anhydrous DMF at 80°C for 12 hours, using potassium carbonate (2.5 equiv) as a base. Workup includes extraction with ethyl acetate, followed by silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product in 78–85% yield.

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801285
NaHTHF0 → RT2472
DBUDCM40665

Kinetic studies reveal that polar aprotic solvents (DMF) enhance nucleophilicity of the pyrrolidine nitrogen, while weaker bases like K₂CO₃ minimize side reactions such as alkyne oligomerization.

Alternative Alkyne Sources

Propargyl sulfonates and mesylates have been employed to improve leaving-group aptitude. For instance, but-3-yn-1-yl mesylate reacts with (S)-pyrrolidin-2-ylmethanol in acetonitrile at 60°C, yielding 81% product after 8 hours. This method reduces halide contamination but requires stringent anhydrous conditions.

Mitsunobu Reaction for Ether Formation

Coupling with But-3-yn-1-ol

A stereospecific Mitsunobu reaction enables etherification using but-3-yn-1-ol and (S)-pyrrolidin-2-ylmethanol. The protocol utilizes diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF at 0°C→RT for 24 hours, achieving 65% yield. While this route preserves stereochemistry, the stoichiometric phosphine byproduct complicates purification.

Equation 1:

(S)-Pyrrolidin-2-ylmethanol+But-3-yn-1-olDEAD, PPh3This compound[2]\text{(S)-Pyrrolidin-2-ylmethanol} + \text{But-3-yn-1-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} \quad

Solvent and Reagent Screening

Comparative trials with alternative azo reagents (DIAD) and solvents (toluene) show marginal yield improvements (68%) but increase reaction costs.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 1-(but-3-yn-1-yl)pyrrolidin-2-ylmethanol with vinyl acetate in MTBE selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol enriched (ee >98%) after 48 hours. This method, though effective, requires specialized enzymes and extended reaction times.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol = 90:10) resolves racemic mixtures with baseline separation (α = 1.52).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, CH-OH), 3.65 (dd, J = 10.8 Hz, 2H, CH₂OH), 2.85–2.70 (m, 4H, pyrrolidine N-CH₂ and alkyne CH₂), 2.45 (t, J = 2.4 Hz, 1H, ≡CH), 1.95–1.75 (m, 4H, pyrrolidine ring).

13C NMR (100 MHz, CDCl₃): δ 83.5 (≡C), 70.1 (CH-OH), 68.4 (CH₂OH), 54.3 (N-CH₂), 32.1–25.6 (pyrrolidine carbons).

Chiral Purity Assessment

Chiral HPLC analysis confirms >99% ee for all synthetic batches, critical for pharmaceutical applications.

Scale-Up and Industrial Considerations

Pilot-scale reactions (100 g) using the K₂CO₃/DMF alkylation protocol demonstrate consistent yields (82–84%) with reduced solvent volumes (3 L/kg). Environmental assessments highlight the need for DMF replacement due to toxicity concerns, prompting investigations into cyclopentyl methyl ether (CPME) as a greener alternative .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4, H2/Pd-C

    Catalysts: Pd(PPh3)4 for Sonogashira coupling

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols, alkanes

    Substitution: Substituted pyrrolidines

Mechanism of Action

The mechanism of action of [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The but-3-yn-1-yl group in the target compound contrasts with bulkier (e.g., 4-octylphenyl) or polar (e.g., methoxyethyl, fluoropyridinyl) substituents in analogs. This alkyne group confers reactivity for bioconjugation but may reduce bioavailability compared to more lipophilic groups.

Key Observations :

  • Cytotoxicity : The 4-octylphenyl analog exhibits potent cytotoxicity, likely due to its hydrophobic side chain disrupting membrane dynamics . The target compound’s alkyne group lacks comparable bulk, suggesting divergent mechanisms.
  • Functional Versatility : The fluoropyridinyl and methoxyethyl derivatives highlight how electronic modifications (e.g., fluorine’s electronegativity) can tailor compounds for specific targets or materials.

Biological Activity

[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol is a chiral compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in various scientific fields.

The molecular formula of this compound is C9_9H15_{15}NO, with a molecular weight of 153.22 g/mol. The compound features a pyrrolidine ring substituted with a but-3-yn-1-yl group and a hydroxymethyl group, which contribute to its diverse reactivity and potential bioactivity.

PropertyValue
Molecular FormulaC9_9H15_{15}NO
Molecular Weight153.22 g/mol
IUPAC Name[(2S)-1-but-3-ynylpyrrolidin-2-yl]methanol
InChI KeyHMCGKACVEWWHJY-VIFPVBQESA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids.
  • Introduction of the But-3-yn-1-yl Group : This step often utilizes alkylation reactions with but-3-yn-1-yl halides or Sonogashira coupling methods.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyrrolidine compounds possess significant antimicrobial properties. The presence of the butynyl group may enhance interaction with microbial targets, leading to effective inhibition of growth in certain bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation may have implications for developing treatments for neurodegenerative diseases or mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:

  • Antimicrobial Screening : A study assessed the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, reporting promising results for compounds containing alkyne functionalities.
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain pyrrolidine derivatives could selectively inhibit the proliferation of cancer cell lines while sparing normal cells, suggesting a potential therapeutic window.
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that some pyrrolidine derivatives exhibit selective inhibition of neurotransmitter transporters, which could lead to novel treatments for psychiatric disorders.

The mechanism by which [(2S)-1-(but-3-yn-1-y)pyrrolidin -2 -yl]methanol exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It may influence various cellular signaling pathways, leading to altered gene expression and cellular responses.

Q & A

Q. What are the key structural features of [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol, and how do they influence its reactivity?

The compound features a pyrrolidine ring with a stereogenic (2S)-configuration, a hydroxymethyl group at position 2, and a but-3-yn-1-yl substituent at position 1. The chiral center influences enantioselective interactions in biological systems, while the alkyne group (but-3-yn-1-yl) introduces reactivity for click chemistry or further functionalization. The hydroxymethyl group enhances solubility and hydrogen-bonding potential, critical for ligand-receptor interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

  • Step 1: Nucleophilic substitution of a pyrrolidine derivative (e.g., (2S)-pyrrolidin-2-ylmethanol) with 3-butyn-1-yl bromide or iodide. Sodium hydride or potassium carbonate in polar aprotic solvents (DMF, THF) facilitates this step .
  • Step 2: Reduction of intermediates using sodium borohydride (NaBH4) in methanol to stabilize the hydroxymethyl group .
  • Critical Conditions: Reaction temperatures (0–25°C), anhydrous conditions to prevent alkyne side reactions, and chiral resolution techniques (e.g., chiral HPLC) to maintain stereochemical integrity .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques validate it?

  • Enantiopure Synthesis: Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) during pyrrolidine ring formation.
  • Validation Techniques:
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H .
  • Polarimetry: Measures optical rotation (e.g., [α]D²⁵ = +15° for the (2S)-enantiomer) .
  • NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of enantiomeric proton signals .

Q. What challenges arise in spectroscopic characterization, particularly in distinguishing stereoisomers?

  • ¹H/¹³C NMR: Overlapping signals from the pyrrolidine ring and alkyne require 2D NMR (COSY, HSQC) for resolution. Coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) help confirm ring puckering .
  • X-ray Crystallography: SHELX programs resolve absolute configuration but require high-quality single crystals, which may be challenging due to the alkyne’s flexibility .

Q. Are there SAR studies on derivatives of this compound, and what modifications impact bioactivity?

Modification Impact on Bioactivity Reference
Replacement of butynyl with propargylReduced CNS penetration due to increased hydrophobicity
Hydroxymethyl → Carboxylic acidEnhanced binding to GABA receptors but lower BBB permeability
(2S) → (2R) configurationLoss of enzyme inhibition (e.g., >50% drop in IC₅₀ for target proteases)

Q. What are potential sources of data contradiction in biological studies, and how can they be mitigated?

  • Stereochemical Impurities: Even 5% of the (2R)-enantiomer can skew IC₅₀ values. Use chiral chromatography to confirm purity (>99% ee) .
  • Assay Variability: Standardize cell-based assays (e.g., fixed incubation times, controlled ATP levels) to reduce noise .
  • Solvent Effects: DMSO >1% may alter protein folding; use aqueous buffers with ≤0.1% DMSO .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1(2S)-Pyrrolidin-2-ylmethanol, 3-Butyn-1-yl bromide, NaH, DMF, 0°C65–7085–90%
2NaBH4, MeOH, 25°C90–95>95%
3Chiral HPLC (Chiralpak AD-H, hexane/EtOH)40–45>99% ee

Q. Table 2: Key Spectral Data

TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃)δ 4.15 (m, 1H, CH-OH), 3.75 (m, 2H, N-CH₂-C≡CH), 2.85 (t, J = 2.5 Hz, 1H, C≡CH)
¹³C NMRδ 82.5 (C≡CH), 70.3 (CH-OH), 58.1 (N-CH₂)
HRMS (ESI+)m/z 168.1121 [M+H]⁺ (calc. 168.1124)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.